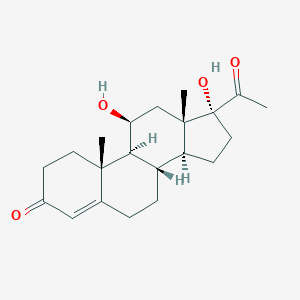

21-Deoxycortisol

描述

RN given refers to (11beta)-isomer; structure

属性

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZBQMKVFQNSJR-UJPCIWJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101044501 | |

| Record name | 21-Desoxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-77-0 | |

| Record name | 21-Deoxycortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Deoxycortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Desoxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-β,17-α-dihydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21-DEOXYCORTISOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ1JYU14MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Function of 21-Deoxycortisol in Steroidogenesis: A Technical Guide

Executive Summary

21-Deoxycortisol is a steroid metabolite that serves a limited direct function in normal steroidogenesis. However, its role becomes critically important in the pathophysiology and diagnosis of Congenital Adrenal Hyperplasia (CAH), particularly 21-hydroxylase deficiency (21OHD). In this condition, the enzymatic block in the cortisol synthesis pathway leads to the accumulation of the precursor 17α-hydroxyprogesterone (17OHP). This accumulated 17OHP is then shunted into an alternative metabolic route, where it is converted by the enzyme 11β-hydroxylase (CYP11B1) into this compound.[1][2][3] Consequently, this compound is a highly specific and sensitive biomarker for 21OHD.[1][4] Unlike 17OHP, which is also produced in the gonads, this compound is exclusively of adrenal origin, enhancing its diagnostic specificity.[1][5] Modern analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled its precise quantification, making it an invaluable tool for newborn screening, diagnosis of classic and non-classic CAH, and the identification of heterozygous carriers.[4][6] This guide provides an in-depth analysis of the biochemical pathways, quantitative data, experimental protocols, and clinical significance of this compound in steroidogenesis.

Biochemical Pathway of this compound Formation

Under normal physiological conditions, the adrenal cortex synthesizes cortisol from cholesterol through a series of enzymatic reactions. A key step is the conversion of 17OHP to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2).[7][8] In individuals with 21-hydroxylase deficiency, this pathway is impaired. The resulting lack of cortisol production disrupts the negative feedback loop to the pituitary gland, leading to oversecretion of adrenocorticotropic hormone (ACTH).[9][10] Chronic ACTH hyperstimulation causes adrenal hyperplasia and a massive buildup of cortisol precursors, most notably 17OHP.

This excess 17OHP is then diverted to alternative enzymatic pathways. A significant shunt pathway involves the action of 11β-hydroxylase (CYP11B1) on 17OHP, which results in the formation of this compound (11β,17α-dihydroxyprogesterone).[1][2] This metabolic diversion is the primary source of elevated this compound levels in patients with 21OHD.

Caption: Steroidogenesis pathway highlighting the this compound shunt in 21-hydroxylase deficiency.

This compound as a Diagnostic Biomarker

The measurement of this compound is a cornerstone in the diagnosis and management of 21-hydroxylase deficiency. Its utility spans newborn screening, confirmation of diagnosis, and identification of genetic carriers.

-

High Specificity and Sensitivity: this compound is considered a more specific biomarker for 21OHD than 17OHP.[1] This is because 17OHP levels can be elevated in premature infants, stressed newborns, and other forms of CAH (e.g., 11-hydroxylase deficiency).[8] In contrast, this compound is uniquely and significantly elevated only in 21OHD.[5]

-

Newborn Screening: The high false-positive rate of 17OHP-based newborn screening for CAH is a significant challenge. Incorporating this compound measurement as a second-tier test dramatically improves the specificity and positive predictive value of screening programs, reducing unnecessary stress on families and the healthcare system.[11]

-

Diagnosis of Non-Classic CAH (NCCAH): In the milder, late-onset form of CAH, basal 17OHP levels can be equivocal. An ACTH stimulation test is often required for diagnosis. Post-stimulation levels of this compound show a robust increase in NCCAH patients, providing clear diagnostic separation from unaffected individuals and heterozygotes.[4][12]

-

Heterozygote Carrier Detection: Identifying heterozygous carriers of CYP21A2 gene mutations is important for genetic counseling. While basal steroid levels are often normal in carriers, ACTH stimulation elicits a supra-normal rise in this compound, making it a sensitive marker for detecting heterozygosity.[9][12][13]

Quantitative Data

The concentration of this compound varies significantly between healthy individuals and those with 21-hydroxylase deficiency. The following tables summarize typical values obtained primarily by LC-MS/MS. It is important to note that reference ranges can vary between laboratories.

Table 1: Basal this compound Serum Concentrations

| Population | Condition | Typical Concentration (ng/dL) | Typical Concentration (nmol/L) |

| Adults & Children | Normal | < 10 | < 0.3 |

| Adults & Children | Heterozygous Carriers (21OHD) | Often within normal range | Often within normal range |

| Adults & Children | Non-Classic CAH (NCCAH) | > 31 | > 0.9 |

| Adults & Children | Classic CAH (untreated) | 2,225 - 18,660 | 64 - 537 |

Data compiled from sources.[4][8][9][12] Conversion: 1 ng/dL ≈ 0.0288 nmol/L.

Table 2: ACTH-Stimulated this compound Serum Concentrations

| Population | Condition | Typical Concentration (ng/dL) | Typical Concentration (nmol/L) |

| Adults & Children | Normal | 15 - 76 | 0.43 - 2.2 |

| Adults & Children | Heterozygous Carriers (21OHD) | 70 - 540 | 2.0 - 15.5 |

| Adults & Children | Non-Classic CAH (NCCAH) | > 1,330 | > 38.3 |

Data compiled from sources.[4][12][13] Values typically measured 60 minutes post-cosyntropin injection.

Experimental Protocols for Quantification

The gold standard for the accurate measurement of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology overcomes the cross-reactivity issues inherent in older immunoassays, where structurally similar steroids could lead to inaccurate results.[1][14]

Principle of LC-MS/MS

The method involves a chromatographic separation (LC) followed by mass-based detection (MS/MS).

-

Sample Preparation: Steroids are extracted from the patient's serum or plasma, typically using liquid-liquid extraction or solid-phase extraction. An internal standard (a stable isotope-labeled version of the analyte, e.g., cortisol-d4) is added at the beginning to control for extraction efficiency and matrix effects.[14]

-

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system. The steroids are separated based on their physicochemical properties as they pass through a column (e.g., C18).[14] This step is crucial for separating this compound from its isomers.

-

Ionization and Mass Spectrometry: The separated steroids are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[6] The ionized molecules enter a tandem mass spectrometer (e.g., a triple quadrupole).

-

Detection: The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode. It selectively filters for the specific mass-to-charge ratio (m/z) of the this compound parent ion, fragments it, and then detects a specific fragment ion. This parent-fragment transition is highly specific to the target molecule, ensuring accurate quantification.[6][15]

Detailed Methodology (Example)

-

Specimen: 0.5 - 1.0 mL of serum or plasma, stored frozen (-20°C or below).[9]

-

Extraction: Protein precipitation followed by solid-phase extraction.

-

LC System: UHPLC system with a C18 analytical column.[14]

-

Mobile Phase: A gradient of ammonium acetate buffer and an organic solvent like methanol or acetonitrile.[14]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.[6]

-

Ionization: Positive mode APCI or ESI.[6]

-

MRM Transitions: Specific precursor and product ion pairs are monitored for this compound and the internal standard.

-

Quantification: The analyte concentration is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Caption: A typical LC-MS/MS workflow for the quantification of this compound.

Physiological Function and Clinical Significance

While primarily a biomarker, this compound is not biologically inert. Research has shown that it possesses glucocorticoid activity.

-

Glucocorticoid Receptor Activation: this compound can bind to and transactivate the glucocorticoid receptor (GR). Studies have shown its potency to be approximately 49% that of cortisol.[16] In patients with severe 21OHD, the markedly elevated concentrations of this compound may provide a significant enough glucocorticoid effect to prevent some individuals from exhibiting overt symptoms of adrenal crisis, despite having very low cortisol levels.[16]

Caption: Activation of the glucocorticoid receptor by this compound and cortisol.

-

Immunoassay Interference: Due to its structural similarity to cortisol, high levels of this compound can cross-react in cortisol immunoassays. This can lead to a falsely normal or even high cortisol measurement in a patient with 21OHD who is actually cortisol deficient.[1] This underscores the necessity of using specific methods like LC-MS/MS for steroid profiling in suspected cases of CAH.

Conclusion for Drug Development Professionals

For professionals in drug development, particularly those targeting adrenal disorders, this compound represents a crucial biomarker. Its high specificity for 21-hydroxylase deficiency makes it an essential endpoint for assessing the efficacy of novel therapies aimed at reducing adrenal androgen excess. Any therapeutic agent designed to modulate the steroidogenic pathway in CAH should be evaluated for its effect on normalizing this compound levels, in addition to 17OHP and androgens. Furthermore, understanding the partial glucocorticoid activity of this compound is vital when assessing the overall hormonal status of patients in clinical trials. The continued refinement of LC-MS/MS panels allows for comprehensive steroid profiling, providing a powerful tool to understand the nuanced effects of new chemical entities on adrenal steroidogenesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Profiles of 21-Carbon Steroids in 21-hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004030) [hmdb.ca]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. SAT-LB13 Clinical Utility of this compound in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

- 9. labcorp.com [labcorp.com]

- 10. 21-Hydroxylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. [this compound. A new marker of virilizing adrenal hyperplasia caused by 21-hydroxylase deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The application of a new highly-sensitive radioimmunoassay for plasma this compound to the detection of steroid-21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

21-Deoxycortisol: A Core Technical Guide on its Synthesis and Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Deoxycortisol (21-DF) is a steroid hormone that serves as a crucial biomarker for diagnosing and managing congenital adrenal hyperplasia (CAH), particularly the form caused by 21-hydroxylase deficiency (21-OHD).[1][2] Accounting for over 90% of CAH cases, 21-OHD is an autosomal recessive disorder arising from mutations in the CYP21A2 gene, which encodes the enzyme 21-hydroxylase.[3][4][5][6] This enzyme is vital for the synthesis of cortisol and aldosterone.[7][8] Its deficiency leads to a blockage in these pathways, causing the accumulation of precursor steroids and their diversion towards androgen production.[1][3] While 17-hydroxyprogesterone (17-OHP) has traditionally been the primary marker for 21-OHD, this compound is emerging as a more specific and reliable indicator.[1][2] This guide provides an in-depth technical overview of the synthesis and metabolic pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis of this compound in 21-Hydroxylase Deficiency

In healthy individuals, the synthesis of cortisol from 17-hydroxyprogesterone is catalyzed by the enzyme 21-hydroxylase, which converts 17-OHP to 11-deoxycortisol.[1] However, in individuals with 21-hydroxylase deficiency, the accumulation of 17-OHP leads to its alternative metabolism by the enzyme 11β-hydroxylase (encoded by the CYP11B1 gene).[1][2] This enzymatic reaction produces this compound.[1][2] Consequently, elevated levels of this compound are a hallmark of 21-hydroxylase deficiency.[2][9]

The synthesis pathway is illustrated in the diagram below:

Metabolic Pathway of this compound

This compound itself can be further metabolized. Although it is primarily considered a marker of 21-hydroxylase deficiency, it can be converted to cortisol through the action of 21-hydroxylase, representing a minor, alternative pathway for cortisol synthesis.[10] However, in the context of 21-OHD, this conversion is inefficient. The accumulation of this compound and other precursors like 17-OHP are the defining biochemical characteristics of the condition.

Quantitative Data on this compound and Related Steroids

The following tables summarize quantitative data on this compound and related steroid levels in various populations. These values are typically measured from serum or plasma.

Table 1: Basal Steroid Hormone Levels

| Analyte | Population | Concentration Range | Units |

| This compound | Normal Children | 7.5 ± 5 | ng/dL |

| Untreated Children with 21-OHD | 2,225 ± 876 | ng/dL | |

| 17-Hydroxyprogesterone | Normal Children | 136 ± 53 | ng/dL |

| Untreated Children with 21-OHD | 7,201 ± 2,529 | ng/dL | |

| Cortisol | a.m. | 5-25 | mcg/dL |

| p.m. | 2-14 | mcg/dL | |

| Androstenedione | Prepubertal | <51 | ng/dL |

| Adult Male | 65-210 | ng/dL | |

| Adult Female | Varies with menstrual cycle | ng/dL |

Data compiled from multiple sources.[1][11]

Table 2: ACTH Stimulation Testing in 21-Hydroxylase Deficiency

| Population | Parameter | Value |

| Heterozygous Carriers for CYP21A2 mutations | This compound | Elevated after ACTH stimulation |

| Patients with Nonclassical CAH | This compound | Elevated after ACTH stimulation |

| General ACTH Stimulation Response | This compound Increase | 1.2-fold to 116-fold (median 14-fold) |

Data compiled from multiple sources.[12][13][14]

Experimental Protocols for this compound Measurement

The gold standard for the accurate quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity, overcoming the cross-reactivity issues often encountered with immunoassays.[2][15]

Detailed Methodology for LC-MS/MS Analysis of this compound

1. Sample Preparation:

-

Specimen: Serum or plasma is preferred. Samples should be separated from cells within two hours of venipuncture and stored frozen.[12]

-

Extraction:

-

To a 100 µL plasma sample, add an internal standard (e.g., d4-cortisol).[16]

-

Perform liquid-liquid extraction with a mixture of dichloromethane and tert-butylmethyl ether (1:2, v/v).[16]

-

Alternatively, solid-phase extraction can be used.

-

The organic layer containing the non-conjugated steroids is evaporated to dryness.[17]

-

The dried extract is reconstituted in 150 µL of a methanol/water solution (50:50, v/v).[17]

-

2. Chromatographic Separation:

-

Technique: Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC).[16][17]

-

Column: A C18 column (e.g., Atlantis dC18, 3 µm) is commonly used.[16]

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.05% formic acid or 20.0 mM ammonium acetate) and an organic phase (e.g., methanol or acetonitrile) is employed.[16][17]

-

Flow Rate: A typical flow rate is between 0.3 and 0.4 mL/minute.[16][17]

-

Temperature: The column is maintained at a constant temperature, for instance, 45°C.[17]

3. Mass Spectrometric Detection:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode is generally used.[13][17]

-

Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.[13]

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

The workflow for this experimental protocol is visualized below:

Clinical Significance and Future Perspectives

The measurement of this compound is of paramount importance in the diagnosis and management of 21-hydroxylase deficient CAH. Its high specificity makes it a superior biomarker to 17-OHP, especially in newborn screening where 17-OHP levels can be elevated due to stress or prematurity, leading to false positives.[1] The use of this compound can significantly reduce the rate of false positives in CAH diagnosis and may lessen the need for provocative ACTH stimulation testing.[13]

For drug development professionals, understanding the nuances of the this compound pathway is critical for the development of novel therapeutics for CAH. Targeting the enzymes involved in the steroidogenic pathway or developing compounds that can mitigate the effects of androgen excess are promising areas of research. Furthermore, the glucocorticoid activity of this compound itself is a subject of ongoing investigation and may have implications for treatment strategies.[18]

References

- 1. karger.com [karger.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Wikipedia [en.wikipedia.org]

- 4. The spectrum of CYP21A2 gene mutations in patients with classic salt wasting form of 2l‐hydroxylase deficiency in a Chinese cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. researchgate.net [researchgate.net]

- 7. 21-Hydroxylase - Wikipedia [en.wikipedia.org]

- 8. frontiersin.org [frontiersin.org]

- 9. Profiles of 21-Carbon Steroids in 21-hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0004030) [hmdb.ca]

- 11. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 12. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

- 13. SAT-LB13 Clinical Utility of this compound in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labcorp.com [labcorp.com]

- 15. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Free Cortisol and Free this compound in the Clinical Evaluation of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 21-Deoxycortisol: Chemical Structure, Properties, and Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

21-Deoxycortisol (also known as 11β,17α-dihydroxyprogesterone) is a C21 steroid hormone that serves as a crucial biomarker in the diagnosis and management of congenital adrenal hyperplasia (CAH), particularly the form caused by 21-hydroxylase deficiency.[1][2] Unlike 17α-hydroxyprogesterone (17-OHP), this compound is produced exclusively in the adrenal glands, offering higher specificity as a diagnostic marker. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound. It further details experimental protocols for its quantification and presents visual diagrams of its metabolic pathway and diagnostic utility.

Chemical Structure and Identity

This compound is a pregnane steroid characterized by a progesterone backbone with hydroxyl groups at the 11β and 17α positions.[1][3] Its systematic IUPAC name is (11β)-11,17-dihydroxypregn-4-ene-3,20-dione.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[3] |

| Synonyms | 11β,17α-Dihydroxyprogesterone, 11β,17α-Dihydroxypregn-4-ene-3,20-dione, 21-Desoxycortisol, Reichstein's Substance M[1][4] |

| Molecular Formula | C₂₁H₃₀O₄[3] |

| CAS Number | 641-77-0[3] |

| InChI Key | LCZBQMKVFQNSJR-UJPCIWJBSA-N[3] |

| SMILES | CC(=O)C1(CC[C@@H]2[C@@]1(C--INVALID-LINK--O)C)O[3] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 346.46 g/mol | [3] |

| Melting Point | 224-227 °C | [5] |

| logP | 2.09 | [1] |

| pKa (strongest acidic) | 12.69 | [1] |

| Water Solubility | 0.06 g/L (predicted) | [1] |

| Solubility | Slightly soluble in chloroform and methanol. Soluble in DMSO (100 mg/mL). | [4][6][7] |

| Appearance | White to off-white solid | [7] |

Biological Significance and Signaling Pathway

This compound is a metabolite of 17α-hydroxyprogesterone, formed through the action of the enzyme 11β-hydroxylase (CYP11B1).[1] In healthy individuals, this is a minor pathway. However, in patients with 21-hydroxylase deficiency, the most common form of CAH, the buildup of 17-OHP leads to its increased conversion to this compound.[1][8] This makes elevated levels of this compound a highly specific marker for this condition.[1][2]

Diagnostic Utility

The measurement of this compound is a powerful tool in the differential diagnosis of CAH and for identifying heterozygous carriers of 21-hydroxylase deficiency.

Experimental Protocols

Accurate quantification of this compound is paramount for its clinical utility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, offering high sensitivity and specificity.[9][10] Historically, radioimmunoassay (RIA) was also used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the simultaneous measurement of multiple steroids from a single sample.

Sample Preparation (Plasma/Serum):

-

Internal Standard Addition: To a 150 µL aliquot of calibrator, quality control, or patient serum, add 150 µL of a solution containing deuterated internal standards.[9]

-

Mixing and Equilibration: Vortex the mixture and allow it to stand for 5 minutes to ensure protein binding equilibrium.[9]

-

Supported Liquid Extraction (SLE): Load the sample onto an Isolute SLE+ 400 µL cartridge and allow it to adsorb for 5 minutes.[9]

-

Elution: Elute the steroids by adding two aliquots of 0.9 mL of methylene chloride.[9]

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

-

LC Column: Atlantis dC18 (3 µm) or equivalent.[10]

-

Mobile Phase: A gradient of 20.0 mM ammonium acetate and acetonitrile is often used.[10]

-

Flow Rate: Typically around 0.3 mL/minute.[10]

-

Ionization: Positive ion mode electrospray ionization (ESI+).[10]

-

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound is typically m/z 347.17 → 311.12.[10]

Radioimmunoassay (RIA)

While largely superseded by LC-MS/MS, RIA is a historical method that may still be encountered in the literature.

General Protocol Outline:

-

Antibody Generation: A specific antiserum is raised against a this compound-protein conjugate (e.g., this compound-3-(O-carboxymethyl) oxime-bovine serum albumin).[6]

-

Sample Preparation: Plasma or serum samples are typically extracted with an organic solvent (e.g., ether) and may require chromatographic separation (e.g., celite partition chromatography or HPLC) to remove cross-reacting steroids.[6][11]

-

Assay: The extracted sample is incubated with the specific antibody and a radiolabeled this compound tracer (e.g., ³H- or ¹²⁵I-labeled).

-

Separation: The antibody-bound (bound) and free (unbound) tracer are separated (e.g., using charcoal-dextran).

-

Detection: The radioactivity of either the bound or free fraction is measured using a gamma or beta counter.

-

Quantification: The concentration of this compound in the sample is determined by comparing the results to a standard curve.

Conclusion

This compound is an indispensable biomarker for the accurate diagnosis and management of 21-hydroxylase deficient congenital adrenal hyperplasia. Its adrenal-specific origin provides a distinct advantage over other steroid markers. The continued refinement of analytical methods, particularly LC-MS/MS, has significantly improved the clinical utility of measuring this compound, enabling better patient care and informing genetic counseling. This guide provides a foundational understanding of this important steroid for professionals in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - 21-OHD CAH | Choose the Right Test [arupconsult.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioimmunoassay for this compound: clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The application of a new highly-sensitive radioimmunoassay for plasma this compound to the detection of steroid-21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Profiles of 21-Carbon Steroids in 21-hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of a radioimmunoassay for serum this compound and its potential application in the diagnosis of congenital adrenal hyperplasia - Archives of Endocrinology and Metabolism [aem-sbem.com]

21-Deoxycortisol: A Comprehensive Technical Guide to its Discovery, Analysis, and Role in Adrenal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

21-Deoxycortisol (21-DF) is a steroid metabolite that has emerged as a pivotal biomarker in the diagnosis and management of Congenital Adrenal Hyperplasia (CAH), particularly the form caused by 21-hydroxylase deficiency (21OHD). Initially considered a minor metabolite, its unique adrenal-specific origin and its significant elevation in 21OHD have solidified its importance in adrenal research and clinical endocrinology. This technical guide provides an in-depth exploration of the discovery and history of 21-DF, detailed experimental protocols for its measurement, and its significance in understanding adrenal pathophysiology.

Discovery and Historical Perspective

The journey to understanding the significance of this compound is intertwined with the history of research into Congenital Adrenal Hyperplasia. The build-up of this compound in patients with CAH was first described in 1955, where it was referred to as "21-desoxyhydrocortisone".[1] Early research in the 1960s further elucidated its formation from progesterone in hyperplastic adrenal tissue.[2]

Initially, 17α-hydroxyprogesterone (17OHP) was the primary biomarker for diagnosing 21OHD. However, the limitations of 17OHP, such as its gonadal production and elevated levels in premature infants and during the luteal phase of the menstrual cycle, necessitated a more specific marker.[3] Unlike 17OHP, this compound is exclusively synthesized in the adrenal glands, making it a more specific biomarker for adrenal-related disorders like 21OHD.[1][3]

The development of specific radioimmunoassays (RIA) in the 1980s was a significant milestone, allowing for more accurate quantification of 21-DF and revealing its superior sensitivity in diagnosing both classical and non-classical forms of 21OHD, as well as in identifying heterozygous carriers.[4] The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has further enhanced the specificity and accuracy of 21-DF measurement, overcoming the cross-reactivity issues often encountered with immunoassays.[1] Today, 21-DF is recognized as a key screening marker for 21-hydroxylase deficiency and is increasingly integrated into newborn screening programs.[5]

Biochemical Pathway of this compound

In healthy individuals, the synthesis of cortisol from 17α-hydroxyprogesterone (17OHP) is primarily mediated by the enzyme 21-hydroxylase (CYP21A2), which converts 17OHP to 11-deoxycortisol. However, in cases of 21-hydroxylase deficiency, the accumulation of 17OHP leads to its diversion into an alternative pathway. The excess 17OHP is then hydroxylated at the 11β-position by the enzyme 11β-hydroxylase (CYP11B1), resulting in the formation of this compound.[1][6] This metabolic shunt is the reason for the markedly elevated levels of 21-DF in individuals with 21OHD.

Quantitative Data on this compound Levels

The concentration of this compound in biological fluids is a critical diagnostic parameter. The following tables summarize the reported levels of 21-DF in various populations and conditions.

Table 1: Plasma this compound Concentrations in Different Patient Groups

| Patient Group | Baseline Concentration (ng/mL) | Post-ACTH Stimulation Concentration (ng/mL) | Reference(s) |

| Normal Subjects | 0.03 - 0.30 | 0.15 - 0.76 | [4] |

| Heterozygous Carriers (21OHD) | - | 0.70 - 5.40 | [4] |

| Non-classical 21OHD | - | 4.04 - 47 | [4] |

| Classical 21OHD | 55.36 - 186.6 | - | [4] |

Table 2: this compound Concentrations in Amniotic Fluid

| Fetal Status | Concentration (ng/mL) | Reference(s) |

| Normal Fetus | 0.034 - 0.221 | [4] |

| Fetus with 21OHD | 0.391 - 0.930 | [4] |

Experimental Protocols

Accurate measurement of this compound is crucial for its clinical utility. The following sections provide detailed methodologies for the two primary analytical techniques.

Measurement of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for steroid analysis due to its high specificity and sensitivity.

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Aliquoting: Pipette 200 µL of serum or plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate amount of a deuterated internal standard (e.g., this compound-d5) to each sample, calibrator, and quality control.

-

Protein Precipitation: Add 600 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the reconstituted sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water followed by 1 mL of hexane to remove interfering substances.

-

Elution: Elute the steroids with 1 mL of ethyl acetate.

-

Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or equivalent reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution: A typical gradient would start at 30% B, increasing to 95% B over several minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

Measurement of this compound by Radioimmunoassay (RIA)

While largely superseded by LC-MS/MS, RIA was historically a crucial method for 21-DF quantification.

4.2.1. Principle

RIA is a competitive binding assay where a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample) compete for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

4.2.2. Protocol Outline

-

Antibody Coating: Coat microtiter plates or tubes with a specific anti-21-deoxycortisol antibody.

-

Sample/Standard Addition: Add standards, controls, and patient samples to the coated wells/tubes.

-

Tracer Addition: Add a known amount of radiolabeled this compound (e.g., ³H-21-deoxycortisol) to each well/tube.

-

Incubation: Incubate the mixture to allow for competitive binding to occur.

-

Separation of Bound and Free Antigen: Separate the antibody-bound fraction from the free fraction (e.g., by decantation or washing).

-

Radioactivity Measurement: Measure the radioactivity of the bound fraction using a gamma or beta counter.

-

Standard Curve and Calculation: Construct a standard curve by plotting the bound radioactivity against the concentration of the standards. Determine the concentration of this compound in the patient samples by interpolating their bound radioactivity values on the standard curve.

ACTH Stimulation Test

The ACTH stimulation test is a dynamic test used to assess adrenal function and is particularly useful in diagnosing non-classical 21OHD and identifying heterozygous carriers.

-

Baseline Sample: Collect a baseline blood sample for the measurement of 17OHP and this compound.

-

ACTH Administration: Administer a synthetic ACTH analogue (cosyntropin) intravenously or intramuscularly. The standard dose is 250 µg, but lower doses may also be used.

-

Post-Stimulation Samples: Collect blood samples at 30 and 60 minutes after ACTH administration.

-

Analysis: Measure the concentrations of 17OHP and this compound in the baseline and post-stimulation samples. A significant increase in 21-DF levels post-stimulation is indicative of 21-hydroxylase deficiency.

Signaling and Clinical Significance

The primary significance of this compound lies in its role as a highly specific biomarker for 21-hydroxylase deficiency. Its measurement is crucial for:

-

Newborn Screening: 21-DF is more specific than 17OHP for newborn screening of CAH, reducing the number of false-positive results, especially in premature infants.[5]

-

Diagnosis of Classical and Non-Classical 21OHD: Markedly elevated levels of 21-DF are diagnostic for both forms of 21OHD.[4]

-

Identification of Heterozygous Carriers: ACTH-stimulated 21-DF levels can effectively identify heterozygous carriers of 21OHD, which is important for genetic counseling.[4]

-

Monitoring Treatment: Serial measurements of 21-DF can be used to monitor the effectiveness of glucocorticoid replacement therapy in patients with 21OHD.

While 21-DF itself has some weak glucocorticoid activity, its primary role in adrenal research is as a diagnostic marker. There is currently limited evidence for other direct signaling pathways of this compound.

Conclusion

The discovery and characterization of this compound represent a significant advancement in adrenal research. Its high specificity as a biomarker for 21-hydroxylase deficiency has revolutionized the diagnosis and management of Congenital Adrenal Hyperplasia. The continued refinement of analytical methods, particularly LC-MS/MS, will further enhance its clinical utility. For researchers and drug development professionals, a thorough understanding of the history, biochemistry, and analytical methodologies associated with this compound is essential for advancing the field of endocrinology and improving patient care.

References

- 1. The application of a new highly-sensitive radioimmunoassay for plasma this compound to the detection of steroid-21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Synnovis [synnovis.co.uk]

- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 4. ssi.shimadzu.com [ssi.shimadzu.com]

- 5. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

The Role of CYP11B1 in the Conversion of 17-Hydroxyprogesterone to 21-Deoxycortisol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the enzymatic role of Cytochrome P450 11B1 (CYP11B1), also known as 11β-hydroxylase, in the conversion of 17-hydroxyprogesterone (17-OHP) to 21-deoxycortisol (21-DF). While the primary function of CYP11B1 is the final step in cortisol biosynthesis, its action on 17-OHP is of significant clinical and diagnostic importance, particularly in the context of Congenital Adrenal Hyperplasia (CAH). This document details the underlying biochemical pathways, presents quantitative data on steroid levels, outlines experimental protocols for studying this conversion, and provides visual representations of the key processes.

Introduction: The Dual Role of CYP11B1 in Steroidogenesis

The human adrenal cortex is responsible for synthesizing critical steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. CYP11B1 is a key mitochondrial enzyme primarily located in the zona fasciculata of the adrenal gland.[1][2] Its principal and well-established role is to catalyze the 11β-hydroxylation of 11-deoxycortisol to produce cortisol, the body's primary glucocorticoid hormone.[2][3][4] This reaction is a crucial final step in the cortisol synthesis pathway.

However, under specific pathological conditions, namely 21-hydroxylase deficiency (21OHD)—the most common cause of Congenital Adrenal Hyperplasia (CAH)—CYP11B1 exhibits a clinically significant alternative function.[5][6] In 21OHD, the deficiency of the CYP21A2 enzyme leads to a blockage in the cortisol pathway, causing a massive accumulation of the substrate 17-hydroxyprogesterone (17-OHP).[5][7] This excess 17-OHP is then available to be acted upon by other steroidogenic enzymes, including CYP11B1, which hydroxylates it at the 11β-position to form this compound (21-DF).[5][6][8]

The measurement of 21-DF has emerged as a highly specific biomarker for diagnosing and managing 21OHD, often superior to 17-OHP, which is prone to false positives, especially in newborn screening.[5][7][9] Understanding the kinetics and regulation of this specific CYP11B1-mediated conversion is therefore critical for diagnostic assay development and for a deeper comprehension of CAH pathophysiology.

Biochemical Signaling Pathways

In a healthy individual, the synthesis of cortisol from cholesterol in the adrenal cortex follows a well-defined enzymatic cascade. The final step is the conversion of 11-deoxycortisol to cortisol, a reaction efficiently catalyzed by CYP11B1.

In individuals with 21-hydroxylase deficiency, the enzyme CYP21A2 is non-functional or has severely reduced activity. This blocks the conversion of 17-OHP to 11-deoxycortisol. Consequently, 17-OHP levels rise dramatically. The accumulated 17-OHP is then shunted into two main pathways: the androgen synthesis pathway, leading to virilization, and the conversion to 21-DF by CYP11B1.[5][6] 21-DF itself is not a precursor for cortisol, as it lacks the 21-hydroxyl group necessary for glucocorticoid activity.

Quantitative Data Summary

The quantification of 17-OHP and 21-DF is fundamental for the diagnosis of 21-hydroxylase deficiency. The following tables summarize representative concentrations of these steroids in different patient populations. Values are typically measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Basal Steroid Concentrations in Serum/Plasma

| Analyte | Controls / Non-CAH | Classic CAH (Untreated) | Non-Classic CAH | Reference(s) |

| 17-OHP (nmol/L) | < 5.2 | > 30 (often much higher) | 5 - 45 | [5][10][11] |

| 21-DF (nmol/L) | < 0.7 | > 5.0 (often much higher) | Often elevated | [10][12] |

Note: Ranges can vary significantly based on age, time of day, and specific assay used. The values provided are indicative.

Table 2: Steroid Concentrations in Dried Blood Spots (DBS) for Newborn Screening

| Analyte | Healthy Newborns | Classic CAH Newborns | Presumed Non-Classic CAH | Reference(s) |

| 17-OHP (nmol/L) | Gestational age-dependent | Median: 221 (IQR 128–300) | Median: 28 | [13] |

| 21-DF (nmol/L) | < 2.0 | Median: 37 (IQR 13–56) | Median: 5.7 | [9][13] |

Note: Cut-off values for newborn screening are highly specific to the screening program and methodology.

Experimental Protocols & Methodologies

Studying the conversion of 17-OHP to 21-DF by CYP11B1 requires robust experimental setups, typically involving either cell-based assays or in vitro assays with recombinant enzymes, followed by sensitive analytical quantification.

This method utilizes a mammalian cell line that does not endogenously express steroidogenic enzymes, which is then transiently transfected with a plasmid expressing human CYP11B1.

Protocol: Transient Transfection and Steroid Conversion in COS-7 Cells [3][11][14][15]

-

Cell Culture: Culture COS-7 cells (or a similar cell line like HEK293) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.

-

Transfection:

-

Seed cells in 24-well plates to reach 70-80% confluency on the day of transfection.

-

Prepare a transfection mixture containing a pcDNA3.1 expression vector (or similar) encoding the full-length human CYP11B1 cDNA and a suitable transfection reagent (e.g., Lipofectamine).

-

Transfect the cells according to the manufacturer's protocol. A co-transfection with vectors for the redox partners adrenodoxin and adrenodoxin reductase may enhance activity.[16]

-

-

Steroid Conversion:

-

24 to 48 hours post-transfection, replace the culture medium with a serum-free medium.

-

Add the substrate, 17-hydroxyprogesterone, to the medium at desired concentrations (e.g., a range from 0.1 µM to 10 µM to determine kinetics).

-

Incubate for a defined period (e.g., 24 hours) at 37°C.

-

-

Sample Collection and Extraction:

-

Collect the supernatant (culture medium).

-

Perform a liquid-liquid extraction. Add a water-immiscible organic solvent like ethyl acetate or a mixture of dichloromethane and tert-butylmethyl ether.[17][18]

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase containing the steroids.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Quantification: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for analysis by LC-MS/MS.

For more detailed kinetic studies, a purified recombinant CYP11B1 enzyme is used. The enzyme can be expressed in and purified from E. coli or other expression systems.[16][19][20][21]

Protocol: Recombinant Enzyme Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Component Addition: Add the following components in order:

-

Purified recombinant CYP11B1.

-

Purified redox partners: adrenodoxin reductase and adrenodoxin.

-

Substrate: 17-hydroxyprogesterone (dissolved in a suitable solvent like DMSO).

-

-

Initiation: Start the reaction by adding a source of reducing equivalents, typically an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction stays within the linear range.

-

Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or by performing liquid-liquid extraction as described above).

-

Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant by LC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for accurately quantifying multiple steroids simultaneously from complex biological matrices.[10][17][18][22]

General LC-MS/MS Parameters:

-

Chromatography: A reverse-phase C18 column is typically used for separation.[17]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like ammonium acetate or formic acid to improve ionization.[17]

-

Ionization: Electrospray Ionization (ESI) in positive mode is common for these steroids.

-

Detection: Tandem mass spectrometry is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte (17-OHP, 21-DF) and their corresponding stable isotope-labeled internal standards.[10]

Conclusion

The conversion of 17-hydroxyprogesterone to this compound is a critical, albeit secondary, function of the CYP11B1 enzyme. This reaction is of paramount importance in the pathophysiology and diagnosis of 21-hydroxylase deficient Congenital Adrenal Hyperplasia. The product, this compound, serves as a highly specific and reliable biomarker, improving the accuracy of CAH diagnosis and newborn screening. The experimental protocols outlined in this guide, combining cell-based or recombinant enzyme assays with the precision of LC-MS/MS, provide a robust framework for researchers and drug development professionals to investigate this pathway, explore potential therapeutic interventions, and develop next-generation diagnostic tools.

References

- 1. researchgate.net [researchgate.net]

- 2. Gene - CYP11B1 [maayanlab.cloud]

- 3. Congenital adrenal hyperplasia due to 11-beta-hydroxylase deficiency: functional consequences of four CYP11B1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP11B1 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. karger.com [karger.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Functional Consequences of Seven Novel Mutations in the CYP11B1 Gene: Four Mutations Associated with Nonclassic and Three Mutations Causing Classic 11β-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Synnovis [synnovis.co.uk]

- 13. adc.bmj.com [adc.bmj.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. A recombinant CYP11B1 dependent Escherichia coli biocatalyst for selective cortisol production and optimization towards a preparative scale - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ec.bioscientifica.com [ec.bioscientifica.com]

- 19. A recombinant CYP11B1 dependent Escherichia coli biocatalyst for selective cortisol production and optimization towards a preparative scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cusabio.com [cusabio.com]

- 21. researchgate.net [researchgate.net]

- 22. A Liquid Chromatography/Tandem Mass Spectometry Profile of 16 Serum Steroids, Including this compound and 21-Deoxycorticosterone, for Management of Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

21-Deoxycortisol as an endogenous glucocorticoid receptor agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

21-Deoxycortisol (21DF), a steroid intermediate in the glucocorticoid synthesis pathway, has emerged as a molecule of significant interest due to its activity as an agonist of the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of this compound's role as a GR agonist, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in endocrinology, pharmacology, and related fields.

In the context of steroidogenesis, this compound is produced from 17-hydroxyprogesterone via the action of the enzyme 11β-hydroxylase.[1] Its accumulation is a hallmark of 21-hydroxylase deficiency (21OHD), the most common form of congenital adrenal hyperplasia (CAH).[2] In individuals with 21OHD, the impaired activity of 21-hydroxylase leads to a buildup of precursor steroids, including 17-hydroxyprogesterone, which is then shunted towards the synthesis of this compound.[2] The glucocorticoid activity of these elevated levels of this compound may play a compensatory role, potentially explaining the mild or absent symptoms of cortisol deficiency in some patients with classic CAH.[3]

This guide will delve into the molecular mechanisms of this compound's action, its interaction with the glucocorticoid receptor, and the experimental methodologies used to characterize its agonist properties.

Quantitative Data on Glucocorticoid Receptor Agonism

The agonist activity of this compound at the glucocorticoid receptor has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters, providing a basis for comparison with the endogenous ligand, cortisol.

Table 1: Glucocorticoid Receptor Transactivation Activity

| Compound | EC50 (nM) | 95% Confidence Interval (nM) | Relative Potency vs. Cortisol | Reference |

| This compound | 22 | 12 - 42 | Comparable | [4] |

| Cortisol | 11 | 5.9 - 20 | 1.0 | [4] |

Table 2: Glucocorticoid Receptor Relative Binding Affinity

| Compound | Relative Binding Affinity (%) vs. Dexamethasone | Reference |

| This compound | Data not available | |

| Cortisol | Data not available | |

| Note: While a specific Kd value for this compound is not readily available in the reviewed literature, its binding affinity has been reported to be approximately 49% of that of cortisol.[3] Further studies are required to determine a precise dissociation constant (Kd). |

Signaling Pathway of this compound

This compound, as a glucocorticoid receptor agonist, follows the canonical GR signaling pathway. This pathway involves the binding of the steroid to the cytosolic receptor, leading to a cascade of events that ultimately modulates gene expression.

Caption: Glucocorticoid Receptor Signaling Pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a glucocorticoid receptor agonist.

Dual-Luciferase Reporter Gene Assay for GR Transactivation

This assay quantifies the ability of a compound to activate the glucocorticoid receptor, leading to the expression of a reporter gene (luciferase). The protocol described here is based on the methodology used by Engels et al. (2019).[4]

Objective: To determine the EC50 value of this compound for glucocorticoid receptor transactivation.

Materials:

-

Human Embryonic Kidney (HEK293) cells

-

Expression vector for human glucocorticoid receptor (hGR)

-

Reporter plasmid containing glucocorticoid response elements (GREs) upstream of a firefly luciferase gene

-

Control plasmid containing a Renilla luciferase gene for normalization

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Transfection reagent (e.g., Lipofectamine)

-

This compound and Cortisol (as a reference compound)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.

-

Co-transfect the cells with the hGR expression vector, the GRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the transfected cells for 24-48 hours to allow for receptor and reporter gene expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and cortisol in serum-free medium. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.

-

Aspirate the transfection medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the cells with the compounds for 24 hours at 37°C in a CO₂ incubator.

-

-

Luciferase Assay:

-

After the incubation period, lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.

-

Transfer the cell lysates to a luminometer-compatible plate.

-

Measure the firefly luciferase activity, which represents the activation of the GR by the compound.

-

Subsequently, measure the Renilla luciferase activity in the same well to normalize for transfection efficiency and cell viability.

-

-

Data Analysis:

-

Calculate the ratio of firefly to Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

-

Competitive Radioligand Binding Assay for GR Affinity

This assay determines the relative binding affinity of a compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor.

Materials:

-

Source of glucocorticoid receptors (e.g., rat liver cytosol, or cells overexpressing hGR)

-

Radiolabeled glucocorticoid, such as [³H]-dexamethasone

-

Unlabeled this compound and dexamethasone (as a reference competitor)

-

Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

-

Dextran-coated charcoal suspension

-

Scintillation cocktail and scintillation counter

Procedure:

-

Receptor Preparation:

-

Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable tissue or cell source.

-

-

Binding Reaction:

-

In a series of tubes, add a constant concentration of [³H]-dexamethasone and the receptor preparation.

-

Add increasing concentrations of unlabeled this compound or dexamethasone to the tubes. Include tubes with no unlabeled competitor (total binding) and tubes with a large excess of unlabeled dexamethasone (non-specific binding).

-

Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.

-

Incubate for a short period and then centrifuge to pellet the charcoal.

-

-

Quantification of Bound Ligand:

-

Carefully transfer the supernatant, which contains the receptor-bound radioligand, to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

The relative binding affinity (RBA) can be calculated using the following formula: RBA (%) = (IC50 of reference compound / IC50 of test compound) x 100

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing compounds for glucocorticoid receptor agonist activity.

Caption: Experimental Workflow for GR Agonist Discovery and Development.

Conclusion

This compound is an endogenous steroid with demonstrable agonist activity at the glucocorticoid receptor. Its potency in transactivating the receptor is comparable to that of cortisol, suggesting that its accumulation in pathological conditions like 21-hydroxylase deficiency can have significant physiological effects. The data and protocols presented in this guide provide a solid foundation for further research into the pharmacological properties of this compound and its potential as a therapeutic agent or as a biomarker for certain endocrine disorders. The detailed methodologies and workflow visualizations are intended to aid researchers in designing and executing robust experiments to further elucidate the role of this intriguing endogenous glucocorticoid.

References

- 1. Method Development and Clinical Utility for Simultaneous Measurement of this compound, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 3. fda.gov [fda.gov]

- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

21-Deoxycortisol: A Foundational Biomarker in 21-Hydroxylase Deficiency

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Congenital Adrenal Hyperplasia (CAH) due to 21-hydroxylase deficiency (21OHD) is an autosomal recessive disorder characterized by impaired cortisol and aldosterone synthesis. The resulting accumulation of steroid precursors, most notably 17-hydroxyprogesterone (17OHP), has long been the primary biomarker for diagnosis and management. However, foundational research has increasingly highlighted the pivotal role of 21-deoxycortisol (21DF), a metabolite of 17OHP, as a more specific and reliable biomarker for 21OHD. This technical guide provides a comprehensive overview of the foundational research on this compound, including quantitative data, detailed experimental protocols, and key metabolic pathways, to support ongoing research and drug development efforts in this field.

Quantitative Data Summary

The following tables summarize the concentrations of this compound and 17-hydroxyprogesterone in various patient populations with 21-hydroxylase deficiency and in healthy controls. This data, compiled from multiple studies, underscores the diagnostic utility of this compound.

Table 1: this compound and 17-Hydroxyprogesterone Levels in Newborn Screening

| Population | This compound (ng/mL) | 17-Hydroxyprogesterone (ng/mL) | Study |

| Unaffected Newborns (n=851) | Median not specified, concentrations show little overlap with 21OHD cases | Concentrations impacted more substantially by gestational age | --INVALID-LINK--]">Held et al. (2022) |

| Confirmed 21OHD Cases (n=55) | Cutoff value: 0.85 ng/mL (yielded 91.7% positive predictive value) | Overlap in concentrations with unaffected population | --INVALID-LINK--]">Held et al. (2022) |

Table 2: this compound and 17-Hydroxyprogesterone Levels in Classical 21-Hydroxylase Deficiency

| Population | This compound (ng/dL) | 17-Hydroxyprogesterone (ng/dL) | Study |

| Classic 21OHD (n=133) | <39 - 14,105 | 217 - 100,472 | --INVALID-LINK--]">Faria et al. (2006) |

| Classic 21OHD (n=12) | 55.36 - 186.6 ng/mL | - | --INVALID-LINK--]">Gueux et al. (1988) |

| Classic 21OHD (n=21) | Median: 1130 (Range: 322 - 6355) | Median: 21,900 (Range: 3,310 - 105,000) | --INVALID-LINK--]">Hannah-Shmouni et al. (2017) |

| Controls (n=21) | Median: 32 (Range: 22 - 68.5) | Median: 325 (Range: 110 - 1,020) | --INVALID-LINK--]">Hannah-Shmouni et al. (2017) |

Table 3: this compound and 17-Hydroxyprogesterone Levels in Non-Classical 21-Hydroxylase Deficiency

| Population | This compound (ng/mL) | 17-Hydroxyprogesterone (ng/mL) | Study |

| Non-classical late onset (n=31, post-tetracosactide) | 4.04 - 47 | - | --INVALID-LINK--]">Gueux et al. (1988) |

Table 4: this compound and 17-Hydroxyprogesterone Levels in Heterozygous Carriers

| Population | This compound (ng/dL) | 17-Hydroxyprogesterone (ng/dL) | Study |

| Heterozygous Carriers (n=39, mothers and fathers) | Women: 20.5 +/- 12.6, Men: 21.2 +/- 14.4 (basal) | - | --INVALID-LINK--]">Kowalczyk et al. (1998) |

| Control Group (n=26) | Women: 6.9 +/- 3.6, Men: 7.9 +/- 2.8 (basal) | - | --INVALID-LINK--]">Kowalczyk et al. (1998) |

| Heterozygous Carriers (n=84, post-tetracosactide) | 0.70 - 5.40 ng/mL | - | --INVALID-LINK--]">Gueux et al. (1988) |

Table 5: this compound Levels in Amniotic Fluid

| Population | This compound (ng/mL) | Study |

| Fetuses with 21OHD (n=11) | 0.391 - 0.930 | --INVALID-LINK--]">Gueux et al. (1988) |

| Normal Fetuses (n=38) | 0.034 - 0.221 | --INVALID-LINK--]">Gueux et al. (1988) |

Signaling Pathways and Experimental Workflows

Steroidogenesis in 21-Hydroxylase Deficiency

In healthy individuals, the adrenal cortex synthesizes cortisol and aldosterone from cholesterol through a series of enzymatic reactions. The enzyme 21-hydroxylase (CYP21A2) plays a crucial role in converting 17-hydroxyprogesterone to 11-deoxycortisol and progesterone to deoxycorticosterone. In 21-hydroxylase deficiency, this pathway is blocked, leading to the accumulation of 17OHP.[1][2] This excess 17OHP is then shunted into an alternative pathway, where it is metabolized by 11β-hydroxylase (CYP11B1) to form this compound.[3] This metabolic shift is the basis for the elevated levels of this compound observed in patients with 21OHD.

References

Understanding the Genetic Basis of Elevated 21-Deoxycortisol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated levels of 21-deoxycortisol are a hallmark biochemical indicator of 21-hydroxylase deficiency (21-OHD), the most prevalent form of congenital adrenal hyperplasia (CAH).[1][2] This autosomal recessive disorder stems from mutations in the CYP21A2 gene, leading to impaired cortisol and aldosterone synthesis.[1][3] The resultant accumulation of precursor steroids, including 17-hydroxyprogesterone (17-OHP), and their subsequent diversion into the androgen synthesis pathway, underpins the clinical manifestations of CAH.[4][5] This guide provides a comprehensive overview of the genetic and molecular underpinnings of elevated this compound, detailing the associated genetic mutations, their impact on steroidogenesis, and the experimental protocols for their identification and characterization.

The Genetic Landscape of 21-Hydroxylase Deficiency

The vast majority of 21-OHD cases, approximately 95%, are attributed to mutations within the CYP21A2 gene located on chromosome 6p21.3.[3][6] The genetic complexity of this region, which includes a highly homologous pseudogene (CYP21A1P), predisposes the CYP21A2 gene to a variety of mutations.[3] These mutations can range from large deletions and gene conversions to more subtle point mutations.[3] The severity of the clinical phenotype in 21-OHD directly correlates with the degree of residual 21-hydroxylase enzyme activity, which is in turn determined by the nature of the CYP21A2 mutations.[1]

The clinical spectrum of 21-OHD is broadly categorized into three forms:

-

Classic Salt-Wasting (SW) CAH: This is the most severe form, characterized by a near-complete loss of 21-hydroxylase activity. This leads to profound deficiencies in both cortisol and aldosterone, resulting in life-threatening salt-wasting crises in newborns.[1][7]

-

Classic Simple Virilizing (SV) CAH: In this form, there is sufficient aldosterone production to prevent salt-wasting, but cortisol synthesis is still significantly impaired. The primary clinical feature is the virilization of female genitalia due to excess androgen production.[1]

-

Non-Classic (NC) CAH: This is the mildest form, with a higher residual enzyme activity. Individuals with NC-CAH may be asymptomatic or present later in life with symptoms of hyperandrogenism such as hirsutism, acne, and irregular menstruation.[2][8]

The Role of this compound in Diagnosis and Pathophysiology

In 21-OHD, the enzymatic block leads to the accumulation of 17-OHP. A portion of this excess 17-OHP is then metabolized by the enzyme 11β-hydroxylase (CYP11B1) to form this compound.[2][9] This makes this compound a highly specific biomarker for 21-OHD, as its levels are not significantly elevated in other forms of CAH or in premature infants who can have transiently high 17-OHP levels.[2] Measurement of both basal and ACTH-stimulated levels of this compound is a valuable tool for the diagnosis of all forms of 21-OHD, including the identification of heterozygous carriers.[10][11]

Data Presentation: Steroid Hormone Levels in 21-Hydroxylase Deficiency

The following tables summarize the typical ranges of key steroid hormones in individuals with different forms of 21-OHD, as measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is important to note that reference ranges can vary between laboratories.

Table 1: Basal Steroid Hormone Levels in Different 21-OHD Phenotypes

| Analyte | Controls | Non-Classic CAH (NC-CAH) | Heterozygotes (Carriers) | Classic CAH |

| 17-Hydroxyprogesterone (nmol/L) | < 3.0 | > 3.0 | Often intermediate | Markedly elevated (>30) |

| This compound (nmol/L) | < 0.31 | > 0.31 | Often intermediate | Markedly elevated |

| Androstenedione (nmol/L) | Normal | Often elevated | Normal to slightly elevated | Markedly elevated |

| Testosterone (nmol/L) (Females) | Normal | Often elevated | Normal | Markedly elevated |

| Cortisol (nmol/L) | Normal | Normal | Normal | Low to normal |

Data compiled from multiple sources, including[8][10][12].

Table 2: ACTH-Stimulated Steroid Hormone Levels

| Analyte | Controls | Non-Classic CAH (NC-CAH) | Heterozygotes (Carriers) |

| 17-Hydroxyprogesterone (nmol/L) | < 8.0 | > 20.7 | 8.0 - 20.7 |

| This compound (nmol/L) | < 1.0 | > 13.3 | 1.0 - 13.3 |

Data based on findings from a study by Kamat et al. (2023) using LC-MS/MS.[10]

Experimental Protocols

Measurement of this compound and Other Steroids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of steroid hormones due to its high specificity and sensitivity.[10][13]

1. Sample Preparation:

-

Collect peripheral venous blood in a serum separator tube.

-

Allow the blood to clot at room temperature and then centrifuge to separate the serum.

-

Store the serum frozen at -20°C or lower until analysis.[11]

2. Steroid Extraction:

-

To a known volume of serum (e.g., 100-200 µL), add an internal standard solution containing deuterated analogues of the steroids of interest.

-

Perform liquid-liquid extraction using an organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol to separate the steroids from the serum matrix.

-

Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.

3. Chromatographic Separation:

-

Reconstitute the dried extract in a suitable mobile phase.

-

Inject the sample onto a reverse-phase C18 high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) to separate the different steroid hormones based on their polarity.

4. Mass Spectrometric Detection:

-

The eluent from the HPLC/UHPLC is introduced into a tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each steroid, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high selectivity for quantification.

-

Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the steroids.

Genetic Analysis of the CYP21A2 Gene

Molecular genetic testing is essential for confirming the diagnosis of 21-OHD, identifying carrier status, and for genetic counseling.[12][14] A multi-step approach is often employed due to the complexity of the CYP21A2 locus.

1. DNA Extraction:

-

Extract genomic DNA from peripheral blood leukocytes using a commercially available DNA extraction kit following the manufacturer's instructions.

2. Deletion and Duplication Analysis:

-

Multiplex Ligation-dependent Probe Amplification (MLPA) is a widely used method to detect large deletions, duplications, and large gene conversions involving the CYP21A2 gene.[6]

-

Genomic DNA is hybridized with a mixture of probes, each consisting of two oligonucleotides that bind to adjacent target sequences.

-